molecular formula C8H6Br2O B8581267 2,3-Dibromo-2,3-dihydrobenzofuran

2,3-Dibromo-2,3-dihydrobenzofuran

Cat. No. B8581267
M. Wt: 277.94 g/mol
InChI Key: LHNJURNJBIRAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07534791B2

Procedure details

Bromine (13.1 mL, 250 mmol) dissolved in chloroform (50 mL) is added dropwise to a solution of benzo[b]furan (25 g, 210 mmol) in chloroform (200 mL) at −10° C. over 20 minutes. The mixture is then stirred at 0° C. for 1 hour and the volatiles are evaporated. The residue is stirred with ethanol (50 mL) and then filtered. The solid material is washed with diethyl ether (100 mL) on the filter. This furnishes 23.0 g (39%) of 2,3-dibromo-2,3-dihydro-benzo[b]furan as white crystalline material. Potassium hydroxide pellets (9.3 g, 165 mmol) are dissolved in ethanol (40 mL) and cooled to 0° C. 2,3-Dibromo-2,3-dihydro-benzo[b]furan (23.0 g, 82.7 mmol) dissolved in ethanol (90 mL) is added dropwise hereto at a constant temperature of 0° C. After complete addition the mixture is heated to reflux for 2 hours. The mixture is concentrated in vacuo and water (100 mL) is added. The aqueous layer is extracted with ethyl acetate (3×100 mL). The combined organic fractions are washed with brine (100 mL), dried (MgSO4) and concentrated to furnish 14.7g (90%) of the wanted product as an oil.
Quantity
13.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
23 g
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
BrBr.O1C=CC2C=CC=CC1=2.Br[CH:13]1[O:17][C:16]2[CH:18]=[CH:19][CH:20]=[CH:21][C:15]=2[CH:14]1[Br:22]>C(Cl)(Cl)Cl.C(O)C>[Br:22][C:14]1[C:15]2[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=2[O:17][CH:13]=1

Inputs

Step One
Name
Quantity
13.1 mL
Type
reactant
Smiles
BrBr
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
O1C2=C(C=C1)C=CC=C2
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
23 g
Type
reactant
Smiles
BrC1C(C2=C(O1)C=CC=C2)Br
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is then stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles are evaporated
STIRRING
Type
STIRRING
Details
The residue is stirred with ethanol (50 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid material is washed with diethyl ether (100 mL) on the filter
DISSOLUTION
Type
DISSOLUTION
Details
are dissolved in ethanol (40 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
ADDITION
Type
ADDITION
Details
is added dropwise hereto at a constant temperature of 0° C
ADDITION
Type
ADDITION
Details
After complete addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated in vacuo and water (100 mL)
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The combined organic fractions are washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C2=C(OC1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.